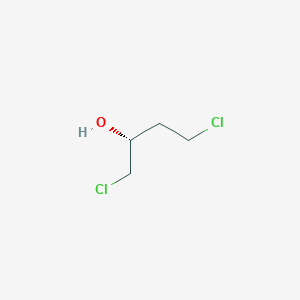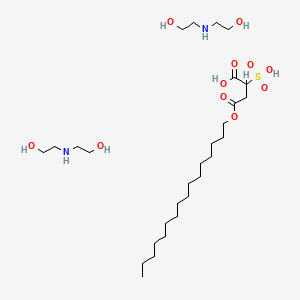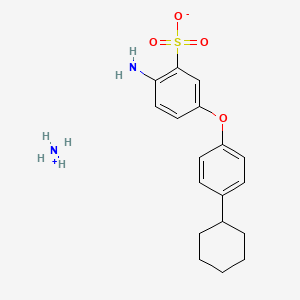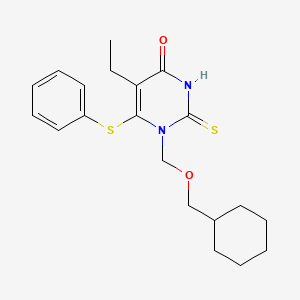
Hexylguanidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexylguanidine monohydrochloride is a chemical compound with the molecular formula C7H18ClN3. It is a derivative of guanidine, characterized by the presence of a hexyl group attached to the guanidine moiety. This compound is known for its strong basic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylguanidine monohydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. The resulting guanidine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Hexylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted guanidines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexylguanidine oxides, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
Hexylguanidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein denaturation.
Medicine: Research has explored its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of hexylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes. This action is mediated through its binding to specific molecular targets and pathways involved in neurotransmission .
Comparison with Similar Compounds
Hexylguanidine monohydrochloride can be compared with other similar compounds such as:
Guanidine hydrochloride: Both compounds share similar basic properties, but this compound has a longer alkyl chain, which can influence its reactivity and applications.
Methylguanidine: This compound has a shorter alkyl chain compared to this compound, leading to differences in their chemical behavior and uses.
Uniqueness: this compound’s unique structure, with a hexyl group attached to the guanidine moiety, imparts distinct properties that make it suitable for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
83898-06-0 |
|---|---|
Molecular Formula |
C7H18ClN3 |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-hexylguanidine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c1-2-3-4-5-6-10-7(8)9;/h2-6H2,1H3,(H4,8,9,10);1H |
InChI Key |
GMWSAVIQMJXHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



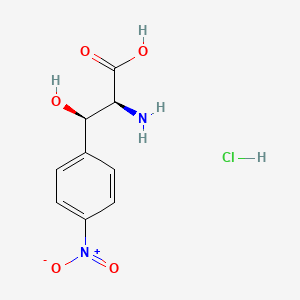

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

